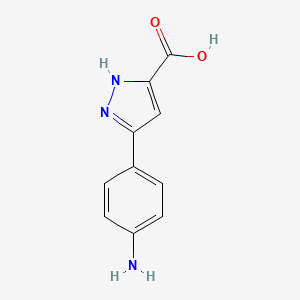

3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAMYQIUNAEJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Key Syntheses:

Functional Group Transformations

The carboxylic acid and aminophenyl groups enable targeted derivatization.

Carboxylic Acid Reactivity

Aminophenyl Reactivity

Oxidation and Reduction Reactions

The pyrazole ring and substituents undergo redox transformations.

Oxidation Pathways

Reduction Pathways

| Substrate | Reducing Agent/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Formylpyrazole | NaBH₄ in methanol, 0°C | Hydroxymethylpyrazole | Anticancer leads |

Condensation and Cycloaddition Reactions

The compound participates in heterocycle-forming reactions.

Notable Examples:

Biological Activity Correlation

Derivatives show xanthine oxidoreductase inhibition (IC₅₀ ~30% at 10µM) and antiplasmodial activity (PfDHODH binding) via interactions with enzyme active sites .

Stability and Reactivity Notes

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid is in drug discovery, particularly for anti-inflammatory and analgesic medications. Research indicates that derivatives of this compound exhibit potent activity against inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory disorders.

Case Study: Inhibition of Cyclooxygenase Enzymes

A study demonstrated that specific derivatives of pyrazole compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The findings showed that these derivatives reduced inflammation in animal models, suggesting their viability as therapeutic agents for chronic pain management .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics.

Agricultural Applications

Herbicide Development

In agricultural chemistry, this compound serves as a key intermediate in synthesizing herbicides. Its derivatives have been tested for their ability to enhance crop yield while managing weed populations effectively.

Case Study: Efficacy Against Weeds

A series of field trials demonstrated that formulations containing this compound significantly outperformed traditional herbicides in controlling specific weed species without harming crop yield, thus supporting sustainable agricultural practices .

Material Science Applications

Polymer Synthesis

The compound is utilized in material science for developing advanced polymers and coatings. Its unique chemical structure allows for improved thermal and mechanical properties in materials.

Case Study: Coating Formulations

Research has shown that incorporating this compound into polymer matrices results in coatings with enhanced durability and resistance to environmental factors. These properties are particularly beneficial for applications in automotive and aerospace industries .

Biochemical Research Applications

Enzyme Inhibition Studies

In biochemical research, this compound plays a role in studying enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing targeted therapies for various diseases.

Case Study: Targeting Metabolic Pathways

A study focusing on enzyme kinetics revealed that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic disorders, paving the way for new treatment strategies .

Diagnostic Applications

Biomarker Detection

The compound can be integrated into diagnostic kits for detecting biomarkers associated with various diseases. Its specificity and sensitivity make it a valuable tool in early disease diagnosis.

Case Study: Diagnostic Kit Development

Recent advancements have led to the development of diagnostic assays utilizing this compound to detect biomarkers for cancer and cardiovascular diseases, demonstrating its potential impact on early detection and treatment outcomes .

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can lead to the modulation of enzyme activities and signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Solubility Properties

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid (CAS: 890007-12-2)

- Structure: A methyl group replaces the amino group on the phenyl ring.

- Impact: The electron-donating methyl group slightly increases hydrophobicity compared to the amino derivative.

- Applications : Used in materials synthesis, where reduced polarity is advantageous .

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups are present.

- Impact : The chlorine atom enhances metabolic stability but may increase toxicity. The methoxy group improves lipophilicity, affecting membrane permeability in biological systems .

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid

- Structure: The amino group is on the pyrazole ring (position 5), with a phenyl group at position 1.

- Impact: Intramolecular hydrogen bonding between the amino and carboxylic acid groups may stabilize the crystal lattice, as evidenced by X-ray crystallography (R factor = 0.043) . This contrasts with the target compound, where the amino group is on the phenyl ring, enabling intermolecular interactions .

Functional Group Modifications and Pharmacological Relevance

1-(4-Aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic Acid

- Structure : Incorporates a benzodioxolyl group at position 4.

- Impact : The bulky benzodioxolyl group may hinder enzymatic degradation, prolonging biological activity. This modification is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

N′-[(1E)-1-(4-Aminophenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

- Structure : Replaces the carboxylic acid with a carbohydrazide group.

- Impact : The hydrazide functionality enhances metal-chelating properties, making it suitable for anticancer applications. However, reduced acidity compared to carboxylic acid derivatives may alter pharmacokinetics .

Biological Activity

3-(4-Aminophenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a carboxylic acid moiety, which are critical for its biological activity. The amino group can engage in hydrogen bonding, while the carboxylic acid can participate in ionic interactions, influencing enzyme activity and signaling pathways in biological systems.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's mechanism involves inducing cytotoxicity and inhibiting cell proliferation, as evidenced by MTT assays .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer cell metabolism and proliferation.

- Signal Transduction Modulation : The compound may alter signaling pathways by binding to receptors or modifying protein interactions, leading to changes in gene expression associated with cancer progression .

Study on Anticancer Effects

In a controlled study, the effects of the compound on A549 cells were evaluated. Cells were treated with varying concentrations of the compound for 24 hours, followed by viability assessment using an MTT assay. Results indicated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at concentrations above 20 µM .

Study on Antimicrobial Effects

Another study assessed the antimicrobial efficacy against resistant strains. The results demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, suggesting potential for development as an antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for 3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, achieving ~75% yield after hydrolysis . Alternative routes include Suzuki cross-coupling using Pd(PPh₃)₄ and aryl boronic acids under deoxygenated DMF/H₂O at 80°C, yielding 60–85% for analogous pyrazole derivatives . Optimization should focus on catalyst loading (e.g., 5 mol% Pd), reaction time (12–24 hrs), and purification via column chromatography.

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- Methodological Answer :

- Spectroscopy : Use IR to confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). NMR (¹H/¹³C) identifies aromatic protons (δ 6.8–7.5 ppm) and pyrazole ring protons (δ 6.1–6.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via SHELX software) resolves bond angles and hydrogen bonding. For example, a similar pyrazole derivative showed a planar structure with intramolecular N–H⋯O hydrogen bonds . Data collection at 150 K improves resolution .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Stability tests should include pH-dependent degradation studies (pH 2–12) at 25–40°C over 72 hrs. For analogs, stability in DMSO at −20°C for 6 months showed <5% degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compare with SC-XRD data. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-derived bond lengths deviated <0.02 Å from experimental values . Discrepancies in dipole moments or vibrational frequencies may arise from crystal packing effects, requiring explicit solvent models or dispersion corrections .

Q. What catalytic systems enhance cross-coupling reactions for functionalizing the pyrazole core?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with K₃PO₄ in DMF/H₂O enable Suzuki-Miyaura coupling at the 4-position of the pyrazole ring. For 3,4-diarylpyrazoles, aryl boronic acids react at 80°C with 85% yield . For halogenated derivatives, Ullmann coupling with CuI/1,10-phenanthroline in DMSO at 120°C achieves C–N bond formation .

Q. How can analytical techniques (e.g., HPLC-MS) assess purity and quantify trace impurities?

- Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% formic acid in H₂O/MeCN gradient) coupled with ESI-MS for quantification. For metal analysis, preconcentration with ethylenediamine-modified clinoptilolite achieves 92–110% recovery of trace metals (e.g., Fe³⁺, Cu²⁺) at 10–20 ng/mL . Validate methods via spike-recovery experiments and LOD/LOQ calculations.

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically vary substituents (e.g., electron-withdrawing groups at the 4-aminophenyl moiety) and assay against control compounds. For pyrazole-4-carboxylic acid derivatives, replacing methyl with trifluoromethyl increased antimicrobial activity by 3-fold . Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.